GluN2A vs. GluN2B Selectivity: IC50 Comparison in Recombinant Human NMDA Receptors
NVP-AAM077 exhibits a pronounced preference for human NMDA receptors containing the GluN1/GluN2A subunit combination over those containing GluN1/GluN2B. In Xenopus laevis oocytes expressing recombinant human receptors, the IC50 for inhibition of GluN1/GluN2A-mediated currents is 270 nM, compared to 29,600 nM (29.6 µM) for GluN1/GluN2B-mediated currents [1]. This represents a 110-fold selectivity margin for the GluN2A-containing receptor under these assay conditions. However, more detailed kinetic analyses using radioligand binding in mammalian cell lines reveal that the true affinity difference (Ki) is approximately 5-fold (Ki = 15.4 nM for GluN1/GluN2A vs. 78.1 nM for GluN1/GluN2B), indicating that the functional selectivity observed in oocyte assays reflects both binding affinity and the competitive nature of antagonism in the context of physiological glutamate concentrations [2].
| Evidence Dimension | Functional inhibition potency (IC50) at recombinant human NMDA receptor subtypes |
|---|---|
| Target Compound Data | IC50 = 270 nM (GluN1/GluN2A) |
| Comparator Or Baseline | IC50 = 29,600 nM (GluN1/GluN2B, same compound) |
| Quantified Difference | 110-fold lower IC50 for GluN1/GluN2A vs. GluN1/GluN2B |
| Conditions | Xenopus laevis oocytes expressing recombinant human NMDA receptor subunits; two-electrode voltage clamp electrophysiology |
Why This Matters
This quantitative selectivity margin defines the concentration window (typically 100 nM – 1 µM) within which NVP-AAM077 can be used to isolate GluN2A-mediated contributions without significant GluN2B blockade, a critical parameter for experimental design and data interpretation.
- [1] Auberson, Y. P., Allgeier, H., Bischoff, S., Lingenhoehl, K., Moretti, R., & Schmutz, M. (2002). 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition. Bioorganic & Medicinal Chemistry Letters, 12(7), 1099–1102. View Source
- [2] Frizelle, P. A., Chen, P. E., & Wyllie, D. J. A. (2006). Equilibrium constants for (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-AAM077) acting at recombinant NR1/NR2A and NR1/NR2B N-methyl-D-aspartate receptors: Implications for studies of synaptic transmission. Molecular Pharmacology, 70(3), 1022–1032. View Source
